molecular formula C21H24N2O3 B2671096 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1421452-13-2

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2671096
CAS No.: 1421452-13-2
M. Wt: 352.434
InChI Key: SUMXFOUBNHGASH-UHFFFAOYSA-N
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Description

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan derivative: Starting with 2,5-dimethylfuran, a series of reactions such as alkylation or acylation can introduce the necessary substituents.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogenation with palladium catalyst).

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an amine.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a naphthyl group.

    1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(benzyl)urea: Similar structure but with a benzyl group instead of a naphthyl group.

Uniqueness

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of both a furan ring and a naphthyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14-12-19(15(2)26-14)20(24)10-11-22-21(25)23-13-17-8-5-7-16-6-3-4-9-18(16)17/h3-9,12,20,24H,10-11,13H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMXFOUBNHGASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)NCC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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